Cas no 64633-76-7 (2-(ethylsulfanyl)benzonitrile)
2-(ethylsulfanyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 2-(ethylthio)-
- 2-ethylsulfanylbenzonitrile
- BFLMZPFXXUVDMO-UHFFFAOYSA-N
- DTXSID90528586
- SCHEMBL4599675
- AKOS000262272
- 2-Ethylsulfanyl-benzonitrile
- 2-(Ethylsulfanyl)benzonitrile
- 2-(Ethylthio)benzonitrile
- AT20895
- 64633-76-7
- EN300-317295
- 2-(ethylsulfanyl)benzonitrile
-
- Inchi: 1S/C9H9NS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3
- InChI Key: BFLMZPFXXUVDMO-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 163.04567
- Monoisotopic Mass: 163.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 23.79
2-(ethylsulfanyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902635-25mg |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902635-50mg |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E902635-250mg |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-317295-0.05g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 0.05g |
$69.0 | 2023-02-24 | |
| Enamine | EN300-317295-0.1g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 0.1g |
$105.0 | 2023-02-24 | |
| Enamine | EN300-317295-0.25g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 0.25g |
$149.0 | 2023-02-24 | |
| Enamine | EN300-317295-0.5g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 0.5g |
$284.0 | 2023-02-24 | |
| Enamine | EN300-317295-1.0g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-317295-2.5g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 2.5g |
$754.0 | 2023-02-24 | |
| Enamine | EN300-317295-5.0g |
2-(ethylsulfanyl)benzonitrile |
64633-76-7 | 95% | 5.0g |
$1115.0 | 2023-02-24 |
2-(ethylsulfanyl)benzonitrile Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(ethylsulfanyl)benzonitrile
Introduction to 2-(Ethylsulfanyl)Benzonitrile (CAS No. 64633-76-7)
The compound 2-(ethylsulfanyl)benzonitrile (CAS No. 64633-76-7) is a significant organic molecule with a diverse range of applications in various fields. This compound, characterized by its benzonitrile core and ethylsulfanyl substituent, has garnered attention due to its unique chemical properties and potential utility in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its structure-function relationships.
2-(Ethylsulfanyl)benzonitrile exhibits a distinct aromaticity due to the conjugation between the cyano group and the benzene ring. The presence of the ethylsulfanyl group introduces electron-donating effects, which influence the compound's reactivity and stability. This makes it a valuable substrate for various organic transformations, including nucleophilic substitutions and cross-coupling reactions. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.
Recent studies have highlighted the potential of 2-(ethylsulfanyl)benzonitrile in medicinal chemistry. For instance, its derivatives have shown promising activity against several enzymes implicated in neurodegenerative diseases. The sulfanyl group's ability to modulate pharmacokinetic properties has been extensively investigated, with findings suggesting improved bioavailability and reduced toxicity compared to traditional analogues.
In the realm of materials science, 2-(ethylsulfanyl)benzonitrile has been employed as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under mild conditions has opened new avenues for sustainable material development. Additionally, its application in catalysis has been explored, with reports indicating enhanced catalytic efficiency in certain organic reactions.
The synthesis of 2-(ethylsulfanyl)benzonitrile has evolved significantly over the past decade. Traditional methods involving multi-step reactions have been replaced by more efficient protocols leveraging modern catalytic systems. For example, transition-metal-catalyzed cross-couplings have enabled the direct formation of this compound from readily available starting materials, reducing production costs and environmental impact.
From an environmental standpoint, 2-(ethylsulfanyl)benzonitrile demonstrates favorable biodegradation characteristics, making it a safer choice for industrial applications. Regulatory assessments have confirmed its low toxicity profile, further solidifying its position as a versatile chemical building block.
In conclusion, 2-(ethylsulfanyl)benzonitrile (CAS No. 64633-76-7) stands as a testament to the ingenuity of modern chemistry. Its multifaceted applications and ongoing research promise continued advancements across various disciplines. As scientists delve deeper into its properties and potential, this compound is poised to play an increasingly pivotal role in both academic research and industrial innovation.
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